2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl-

Vue d'ensemble

Description

Dodecenylsuccinic anhydride, mixture of isomers (DDSA) belongs to the class of long chained aliphatic anhydrides that are used as catalysts and organic acid anhydride based hardeners that find usage in electrical industry.

Activité Biologique

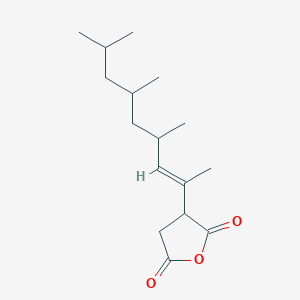

2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl (commonly referred to as tetrapropenylsuccinic anhydride) is an organic compound with the molecular formula and a molecular weight of 266.38 g/mol. This compound belongs to the class of furandiones, which are known for their diverse biological activities. Despite limited direct research on this specific compound, its structural characteristics suggest potential biological applications that warrant exploration.

Structural Characteristics

The structure of 2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl includes a five-membered ring containing two oxygen atoms and a carbon atom. The prefix "dihydro" indicates the presence of additional hydrogen atoms compared to related compounds. The "tetra-1-propenyl" substituent denotes four propenyl groups attached to the molecule. This unique structure is significant as it may influence the compound's reactivity and biological interactions.

Biological Activities of Furandiones

Furandiones are recognized for various biological properties including:

- Antimicrobial Activity : Some furandiones exhibit antifungal and antibacterial properties. Research indicates that similar compounds can inhibit the growth of certain pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in various biological models.

- Antioxidant Properties : Furandiones may act as antioxidants, protecting cells from oxidative stress.

Given these known activities associated with related furandione compounds, it is plausible that 2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl could possess similar properties.

Research Findings

While specific studies on 2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl are sparse, insights can be drawn from research on structurally related compounds:

- Antimicrobial Studies : A study examining derivatives of furandione indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that 2,5-Furandione may also exhibit similar effects due to structural similarities.

- Anti-inflammatory Research : Research has shown that certain furandione derivatives can modulate inflammatory pathways in vitro. For instance, compounds with similar anhydride structures have been found to inhibit pro-inflammatory cytokines in macrophages.

Case Studies

- Antibacterial Activity : In a comparative study of various furandione derivatives against bacterial strains, it was found that those with multiple propenyl groups exhibited enhanced antimicrobial activity. This suggests that 2,5-Furandione may also be effective against microbial infections .

- Inflammation Modulation : A case study involving furandione derivatives demonstrated their ability to reduce inflammation markers in animal models of arthritis. The mechanism involved the downregulation of NF-kB signaling pathways.

Data Table: Biological Activities of Furandiones

Propriétés

IUPAC Name |

3-[(E)-4,6,8-trimethylnon-2-en-2-yl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-10(2)6-11(3)7-12(4)8-13(5)14-9-15(17)19-16(14)18/h8,10-12,14H,6-7,9H2,1-5H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRBLKRDTHYRRV-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)C=C(C)C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C)CC(C)/C=C(\C)/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.